molecular formula C14H23NO B7498971 (2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol

Cat. No. B7498971
M. Wt: 221.34 g/mol
InChI Key: WNVDRJODWJWSPF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol is a chemical compound that has been widely used in scientific research. It is commonly referred to as 'R-terbutaline' and belongs to the class of beta-2 adrenergic receptor agonists. This compound has been used in various scientific applications due to its unique properties and mechanism of action. In

Mechanism of Action

The mechanism of action of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol involves the activation of beta-2 adrenergic receptors in the body. This activation leads to the relaxation of smooth muscles, particularly in the bronchioles of the lungs. This results in the dilation of the airways, which makes breathing easier. The compound also has a mild bronchodilator effect, which further aids in the treatment of respiratory diseases.
Biochemical and Physiological Effects:
((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol has several biochemical and physiological effects on the body. It is a beta-2 adrenergic receptor agonist, which means it can activate the beta-2 adrenergic receptors in the body. This activation leads to the relaxation of smooth muscles, particularly in the bronchioles of the lungs. This results in the dilation of the airways, which makes breathing easier. The compound also has a mild bronchodilator effect, which further aids in the treatment of respiratory diseases.

Advantages and Limitations for Lab Experiments

((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol has several advantages for lab experiments. It is readily available in the market, and its synthesis method is well-established. The compound has a unique mechanism of action, which makes it ideal for research in asthma and other respiratory diseases. However, the compound also has some limitations. It has a short half-life, which means it is rapidly metabolized and excreted from the body. This makes it difficult to study the long-term effects of the compound.

Future Directions

There are several future directions for the research of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol. One possible direction is the study of its effects on other smooth muscles in the body. The compound has been shown to have a relaxing effect on the bronchioles of the lungs, but its effects on other smooth muscles, such as those in the gut or blood vessels, are not well-understood. Another possible direction is the development of new compounds based on the structure of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol. These compounds could have improved properties, such as longer half-life or greater selectivity for beta-2 adrenergic receptors. Overall, the research of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol has the potential to lead to new treatments for respiratory diseases and other conditions.

Synthesis Methods

The synthesis method of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol involves the reaction of (R)-1-(4-tert-butylphenyl) ethanol with methylamine in the presence of a strong base. The reaction results in the formation of ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol. The synthesis method of this compound has been well-established, and it is readily available in the market for scientific research purposes.

Scientific Research Applications

((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol has been widely used in scientific research due to its unique properties. It is a beta-2 adrenergic receptor agonist, which means it can activate the beta-2 adrenergic receptors in the body. This activation leads to the relaxation of smooth muscles, particularly in the bronchioles of the lungs. This property has made ((2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol an ideal compound for research in asthma and other respiratory diseases.

properties

IUPAC Name

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(16)9-15-10-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15-16H,9-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVDRJODWJWSPF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNCC1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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